1H-1,2,3-Triazole-4-carboxamide, 5-(phenylamino)- is a novel and selective JNK3 binder. [] JNK3 (c-Jun N-terminal kinase 3) is a type of serine/threonine kinase that has been implicated in the pathogenesis of neurodegenerative diseases. [] Inhibiting JNK3 is a potential therapeutic strategy for these diseases, and the discovery of new JNK3 binders like 1H-1,2,3-Triazole-4-carboxamide, 5-(phenylamino)- holds promise for developing new treatments.
5-(Phenylamino)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound characterized by a triazole ring structure, which is recognized for its stability and versatility in various chemical reactions. This compound has gained considerable attention in medicinal chemistry and materials science due to its potential biological activities and applications in drug development. The molecular formula for this compound is C_9H_10N_4O, and it is classified under triazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities .
The synthesis of 5-(Phenylamino)-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of 5-amino-1H-1,2,3-triazole-4-carboxamide with aniline. This reaction is generally performed in the presence of a solvent such as ethanol or methanol and may utilize a catalyst like acetic acid to facilitate the formation of the desired product.
In industrial settings, the production can be scaled up using continuous flow reactors. These reactors provide precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for achieving high yields and purity of the final product.
The molecular structure of 5-(Phenylamino)-1H-1,2,3-triazole-4-carboxamide features a triazole ring fused with a phenylamino group and a carboxamide functional group. The triazole ring contributes to the compound's stability and reactivity.
The compound has a melting point of approximately 160–162 °C. Its crystal structure reveals interactions such as hydrogen bonding that play a significant role in its physical properties and biological activity .
5-(Phenylamino)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions:
For oxidation, hydrogen peroxide in an acidic medium is commonly used. For reduction, sodium borohydride in methanol serves as an effective reagent. Substitution reactions often involve aniline derivatives in the presence of bases like sodium hydroxide.
5-(Phenylamino)-1H-1,2,3-triazole-4-carboxamide primarily targets cyclooxygenase enzymes (COX), which are crucial in the biosynthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain associated with various conditions.
Research indicates that this compound effectively decreases prostaglandin production through its inhibition of COX enzymes. Its selectivity towards COX-1 and COX-2 has been evaluated using in vitro assays .
5-(Phenylamino)-1H-1,2,3-triazole-4-carboxamide is typically characterized by its crystalline form with a melting point range of 160–162 °C. The compound exhibits good solubility in polar solvents like ethanol and methanol.
The chemical properties include stability under normal conditions but reactivity towards oxidation and reduction processes. The presence of functional groups such as amine and carboxamide enhances its reactivity profile .
5-(Phenylamino)-1H-1,2,3-triazole-4-carboxamide has diverse applications across several fields:
This compound exemplifies the significance of heterocyclic compounds in both academic research and practical applications within various scientific domains.
The 1,2,3-triazole core of 5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide is predominantly constructed via cyclization strategies, with copper-catalyzed azide-alkyne cycloaddition (CuAAC) representing the gold standard. Classical approaches involve hydrazine-nitrile cyclization under acidic conditions, but this method suffers from moderate yields (45–60%) and limited regioselectivity [3]. In contrast, CuAAC employs phenylacetylene derivatives and azide precursors (e.g., 4-cyano-triazole intermediates) with CuSO₄/sodium ascorbate catalysis in a t-BuOH/H₂O (1:1) solvent system. This achieves >85% yield and near-exclusive 1,4-regioisomer formation under ambient conditions [3] .
Table 1: Cycloaddition Methods for Triazole Synthesis
Method | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
Classical cyclization | HCl/EtOH, 80°C, 8h | 45–60 | Moderate |
CuAAC (optimized) | CuSO₄/Na-ascorbate, t-BuOH/H₂O, 25°C | >85 | 1,4-selective |
Base-mediated | Cs₂CO₃, DMSO/H₂O (7:3), 24h | 70–78 | Variable |
Critical to structural integrity is the carboxamide positioning at C4 of the triazole ring, confirmed through ¹³C-NMR (δ 157.1–160.8 ppm for C=O) and IR spectroscopy (νC=O 1680 cm⁻¹) [2]. X-ray crystallography of analogs like N′-(4-methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide reveals planarity between the triazole and carboxamide groups (torsion angle <7°), facilitating π-stacking in target binding [2].
Solid-phase synthesis enables rapid diversification of the carboxamide moiety, leveraging Rink amide resin as a key scaffold. 5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide precursors are immobilized via Fmoc chemistry, followed by on-resin amidation with diverse acylating agents [6]. Automated platforms facilitate parallel reactions with aryl chlorides, sulfonyl chlorides, and carboxylic acids, generating libraries of 50–100 analogs per run. For example:
Table 2: Building Blocks for Carboxamide Diversification
Reagent Class | Example | Key Property Imparted |
---|---|---|
Aroyl chlorides | 4-NO₂-C₆H₄COCl | Electron-withdrawing capacity |
Heteroaryl carboxylic acids | Thiophene-2-carboxylic acid | π-Stacking potential |
Alkyl sulfonyl chlorides | CH₃SO₂Cl | Enhanced solubility |
Reaction progress is monitored via FT-IR resin sampling, where disappearance of the amine peak (3400 cm⁻¹) confirms complete amidation. Cleavage using TFA/DCM (95:5) yields products with >90% purity, as validated by HPLC-ELSD [6]. This approach efficiently explores structure-activity relationships (SAR), identifying analogs with nanomolar enzyme inhibition.
Electrophilic aromatic substitution (SEAr) and palladium-catalyzed cross-coupling are pivotal for modifying the phenylamino group. Halogenation at the meta or para position using NBS or I₂/KIO₃ introduces handles for further derivatization. For instance, bromination of 5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide at C4 yields 70–75% of the bromo intermediate, which undergoes Suzuki-Miyaura cross-coupling .
Key reactions include:
Table 3: Impact of Phenylamino Modifications on Bioactivity
Substituent (Position) | IC₅₀ (µM) | Target Enzyme |
---|---|---|
4-CF₃ (para) | 9.0 ± 1.1 | Carbonic anhydrase-II |
3,5-diCl (meta) | 13.8 ± 0.6 | SOS response LexA |
Unsubstituted | 18.1 ± 1.3 | Carbonic anhydrase-II |
Molecular docking reveals para-substituted analogs engage in hydrophobic enclosure within enzyme active sites (e.g., Phe131 and Val135 in carbonic anhydrase-II), while meta-chloro groups stabilize via halogen bonds . Regioselectivity is confirmed through NOESY correlations, where ¹H-¹H coupling constants (³J = 8.2 Hz) distinguish ortho from meta protons .
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: